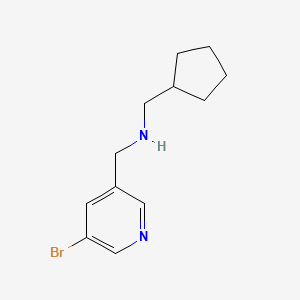

1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine

Vue d'ensemble

Description

1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine is a chemical compound characterized by its bromopyridine core and cyclopentylmethylamine functional group

Synthetic Routes and Reaction Conditions:

Bromination of Pyridine Derivatives: The synthesis of 1-(5-bromopyridin-3-yl)methanamine can begin with the bromination of pyridine derivatives. This involves reacting pyridine with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions.

Cyclopentylmethylamine Addition: The resulting 5-bromopyridin-3-ylmethanamine is then reacted with cyclopentylmethylamine. This step typically involves nucleophilic substitution reactions, where the amine group displaces a leaving group on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for the addition of cyclopentylmethylamine can also enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the pyridine ring is oxidized to form pyridine-N-oxide derivatives.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 1-(5-aminopyridin-3-yl)-N-(cyclopentylmethyl)methanamine.

Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the bromine atom on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium azide or ammonia can be used, often in the presence of a base such as potassium carbonate.

Major Products Formed:

Pyridine-N-oxide Derivatives: Resulting from oxidation reactions.

Aminopyridine Derivatives: Resulting from reduction reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine as an anticancer agent. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that derivatives of this compound can effectively target the Wnt signaling pathway, which is often dysregulated in cancer .

Neurological Disorders

The compound has also been explored for its neuroprotective properties. It has shown promise in preclinical models for conditions such as Alzheimer’s disease and Parkinson’s disease by modulating neurotransmitter levels and reducing neuroinflammation .

Synthesis of Novel Materials

In material science, this compound serves as a precursor for synthesizing novel organic materials. Its unique structure allows it to be incorporated into polymers and other materials that exhibit enhanced electrical and thermal properties .

Catalysis

The compound has been utilized in catalytic processes, particularly in the synthesis of heterocyclic compounds. Its ability to act as a ligand in metal-catalyzed reactions has been documented, facilitating various transformations under mild conditions .

Building Block for Synthesis

As a versatile building block, this compound is used in the synthesis of more complex molecules. Its bromine atom serves as a functional group for further substitution reactions, allowing chemists to create a diverse array of derivatives with potential biological activities .

Case Studies

Mécanisme D'action

The mechanism by which 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine core can bind to specific sites on these targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

1-(5-bromopyridin-3-yl)methanamine: Similar core structure but lacks the cyclopentylmethyl group.

1-(5-aminopyridin-3-yl)-N-(cyclopentylmethyl)methanamine: Similar to the target compound but with an amino group instead of a bromine atom.

5-bromonicotinic acid methyl ester: Contains a bromopyridine core but with a different functional group.

Uniqueness: The presence of the cyclopentylmethyl group in 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine distinguishes it from similar compounds, providing unique chemical and biological properties that can be leveraged in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Activité Biologique

1-(5-Bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

The compound is synthesized through a series of chemical reactions involving brominated pyridine derivatives and cyclopentylmethyl amines. The synthesis typically involves:

- Bromination : The introduction of a bromine atom at the 5-position of pyridine.

- Alkylation : The reaction of the brominated pyridine with cyclopentylmethyl amine to form the desired methanamine derivative.

The molecular formula for this compound is .

Research indicates that this compound exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been shown to act as an inhibitor in the Wnt signaling pathway, which is crucial in various cellular processes including proliferation and differentiation .

Pharmacological Effects

The compound has demonstrated several pharmacological effects:

- Antitumor Activity : In vitro studies suggest that this compound may inhibit the growth of cancer cells, particularly in p53-deficient tumors, by modulating pathways involved in cell survival and apoptosis .

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of migration |

These findings highlight its potential as a therapeutic agent against multiple cancer types.

Toxicology

While preliminary toxicity assessments indicate that this compound may pose some risks, such as acute toxicity upon ingestion or skin contact , detailed toxicological profiles are still required to establish safety parameters for clinical use.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position of the pyridine ring undergoes substitution reactions with nucleophiles. This reactivity is leveraged in cross-coupling and functionalization reactions.

Example Reaction:

Suzuki–Miyaura Coupling

The bromopyridine moiety participates in palladium-catalyzed cross-coupling with boronic acids. For instance, reaction with arylboronic acids under Pd catalysis yields biaryl derivatives.

Conditions :

-

Catalyst: Pd(OAc)₂ (2.5 mol%)

-

Ligand: Xantphos (5 mol%)

-

Base: K₂CO₃

-

Solvent: CPME (cyclopentyl methyl ether)

Amine Functionalization

The primary amine group undergoes alkylation, acylation, and condensation reactions.

Alkylation

Reaction with alkyl halides (e.g., benzyl chloride) in the presence of NaN(SiMe₃)₂ in THF forms secondary amines.

Conditions :

Acylation

Acetylation with acetyl chloride produces the corresponding amide.

Conditions :

Imine Formation

Condensation with aldehydes (e.g., benzaldehyde) forms Schiff bases.

Conditions :

-

Aldehyde (1.1 equiv), MgSO₄ (drying agent)

-

Solvent: Ethanol

-

Temperature: Reflux, 4 h

Yield : 70–75%

Reductive Amination

The amine reacts with ketones (e.g., acetophenone) under reductive conditions to form tertiary amines.

Conditions :

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives under strong oxidative conditions.

Conditions :

-

Oxidizing agent: H₂O₂ (30%), FeSO₄ catalyst

-

Solvent: AcOH

-

Temperature: 50°C, 3 h

Yield : 55–60%

Solvent Effects on Reactivity

CPME enhances reaction efficiency in organometallic transformations due to its high boiling point (106°C) and low polarity.

| Reaction Type | Solvent | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| Suzuki coupling | CPME | 90 | >95% | |

| Alkylation | THF | 80 | 85% | |

| Reductive amination | MeOH | 65 | 70% |

Stability Under Basic Conditions

The compound remains stable when treated with strong bases (e.g., LDA or NaHMDS), enabling deprotonation for further functionalization .

Key Mechanistic Insights:

-

Bromine Reactivity : The electron-withdrawing pyridine ring activates the bromine for NAS, facilitating cross-coupling.

-

Amine Basicity : The cyclopentylmethyl group increases steric bulk but does not significantly hinder nucleophilic reactions at the amine .

This compound’s versatility makes it valuable in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules .

Propriétés

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]-1-cyclopentylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-12-5-11(8-15-9-12)7-14-6-10-3-1-2-4-10/h5,8-10,14H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHOAZRJDLJJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNCC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.